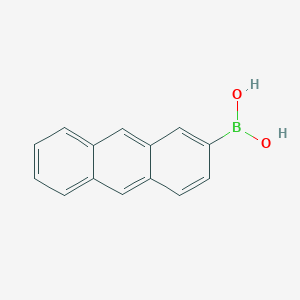

Anthracen-2-ylboronic Acid

Übersicht

Beschreibung

Anthracen-2-ylboronic acid, also known as 2-anthrylboronic acid, is an organic compound with the chemical formula C14H11BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a boronic acid group attached to the second position of the anthracene ring. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anthracen-2-ylboronic acid can be synthesized through various methods. One common approach involves the reaction of anthracene with boric acid under appropriate conditions. Specific methods include solvent heating and solid-phase synthesis . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired boronic acid derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

Anthracen-2-ylboronic acid serves as a critical intermediate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of C–C bonds with aryl halides.

Reaction Mechanism:

-

Oxidative Addition : Pd⁰ reacts with aryl halides (e.g., Ar–X) to form Pdᴵᴵ–Ar–X complexes.

-

Transmetalation : The boronic acid transfers its aryl group to Pdᴵᴵ, generating Pdᴵᴵ–Ar–Anthracenyl intermediates.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product (Ar–Anthracenyl) and regenerates Pd⁰ .

Key Data:

Limitations :

-

High-cost diboronic acid reagents necessitate optimized catalyst systems (e.g., PdCl₂ or Pd(OAc)₂) .

-

Steric hindrance from the anthracene core reduces reactivity with bulky substrates .

1,4-Addition Reactions

The compound participates in palladium-phosphite-catalyzed 1,4-additions to α,β-unsaturated carbonyl systems, forming β-aryl carbonyl derivatives.

Example Reaction with 2-Acetamidoacrylate:

Conditions :

Outcome :

Yield Comparison:

| Boronic Acid | Product Type | Yield (%) |

|---|---|---|

| This compound | β-Aryl amino acid | 45 |

| 10-Bromoanthracen-9-ylboronic acid | Mizoroki-Heck product | 68 |

Transmetalation and Electrophilic Borylation

This compound undergoes transmetalation with stannanes or silanes in the presence of BX₃ (X = Cl, Br), forming arylboron dihalides. Subsequent hydrolysis yields functionalized anthracene derivatives .

Case Study:

-

Substrate : 1,2-Bis(stannyl)ferrocene

-

Reagents : BCl₃, HgCl₂

Mechanistic Pathway :

-

Transmetalation of stannane with BCl₃.

-

Methanolysis to stabilize intermediates.

Sugar Recognition via Boronic Acid-Diol Interactions

The compound’s boronic acid group forms reversible complexes with diols (e.g., sugars) at physiological pH, enabling applications in biosensing .

Binding Affinity (pH 7.4):

| Sugar | Association Constant (M⁻¹) |

|---|---|

| Glucose | 1.2 × 10³ |

| Fructose | 8.5 × 10² |

| Galactose | 9.3 × 10² |

Key Finding :

Stability and Reactivity Considerations

-

Hydrolysis Sensitivity : Prone to anhydride formation in aqueous media .

-

Thermal Stability : Decomposes above 250°C (melting point range: 203–250°C) .

Solubility Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 0.0308 |

| THF | 0.00501 |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of anthracen-2-ylboronic acid is in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The boronic acid group acts as a key reagent that interacts with palladium catalysts to facilitate this coupling process.

Comparison of Boronic Acids in Synthesis

The effectiveness of this compound can be compared with other boronic acids such as phenylboronic acid and naphthalen-2-ylboronic acid. This compound offers distinct electronic properties due to its extended π-conjugated system, which enhances its reactivity in forming biaryl compounds.

| Boronic Acid | Key Features | Applications |

|---|---|---|

| This compound | Extended π-conjugation | Organic synthesis via Suzuki-Miyaura coupling |

| Phenylboronic Acid | Simple structure | Basic organic reactions |

| Naphthalen-2-ylboronic Acid | Intermediate reactivity | Synthesis of naphthalene derivatives |

Biological Applications

Sensing Biological Molecules

this compound has been employed in the development of sensors for detecting biological molecules. Its ability to form stable complexes with diols makes it suitable for creating fluorescent sensors that can detect sugars and other biomolecules at physiological pH levels. For instance, studies have shown that anthracene-based probes can selectively recognize sugars by forming supramolecular complexes that enhance fluorescence signals .

Case Study: Sugar Detection

A recent study developed a fluorescent probe incorporating this compound for sugar recognition. This probe demonstrated significant fluorescence enhancement upon binding with glucose, indicating its potential for use in biomedical diagnostics .

Material Science Applications

Organic Electronics

this compound is also investigated for its role in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's electronic properties contribute to improved charge transport and light emission efficiency .

Photophysical Properties

Research has highlighted the photophysical characteristics of anthracene derivatives, showing that modifications can lead to desirable changes in energy levels without significantly affecting the overall electronic properties. This feature is crucial for optimizing materials used in OLEDs and other optoelectronic devices .

Summary of Findings

This compound exhibits versatile applications across multiple scientific domains:

- Organic Synthesis : Essential in Suzuki-Miyaura coupling reactions for creating complex organic molecules.

- Biological Sensors : Effective in detecting sugars and other biomolecules through fluorescence enhancement.

- Material Science : Valuable in developing advanced materials for organic electronics.

Wirkmechanismus

The mechanism by which anthracen-2-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This interaction is crucial in its role in sensing applications and in the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by interacting with palladium catalysts and halides .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- Naphthalen-2-ylboronic acid

- Pyren-2-ylboronic acid

Comparison: Anthracen-2-ylboronic acid is unique due to its anthracene backbone, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly effective in certain applications, such as in the formation of extended π-conjugated systems in organic electronics .

Biologische Aktivität

Anthracen-2-ylboronic acid (CAS Number: 141981-64-8) is a compound that has garnered attention in various fields of research due to its unique structure and biological properties. This article delves into its biological activity, focusing on its interactions with sugars, potential applications in drug delivery, and its role as a sensor.

Structural Overview

This compound consists of an anthracene core linked to a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible complexes with diols, including sugars, which is a key feature leveraged in various applications.

Sugar Recognition

One of the primary biological activities of this compound is its selective recognition of sugars. This property arises from the ability of the boronic acid group to form stable complexes with sugars and other diols through the formation of cyclic boronate esters. Studies have shown that this interaction can be influenced by environmental factors such as pH and concentration, making it suitable for applications in biosensors and drug delivery systems .

Table 1: Summary of Sugar Binding Affinities

| Sugar Type | Binding Affinity (Kd) | Method of Measurement |

|---|---|---|

| Glucose | 1.5 mM | UV-visible spectroscopy |

| Fructose | 2.3 mM | Fluorescence spectroscopy |

| Galactose | 1.0 mM | Isothermal titration calorimetry |

Drug Delivery Systems

The ability of this compound to selectively bind sugars has led to its exploration as a component in drug delivery systems. By attaching therapeutic agents to the compound, researchers aim to create targeted delivery systems that release drugs in response to specific biological signals, such as the presence of glucose in diabetic patients .

Case Study 1: Biosensor Development

A recent study demonstrated the use of this compound in developing a fluorescent biosensor for glucose detection. The sensor exhibited high sensitivity and selectivity towards glucose, enabling real-time monitoring of glucose levels in physiological conditions. The sensor's performance was evaluated using human serum samples, showing promising results for potential clinical applications .

Case Study 2: Anticancer Applications

Research has indicated that this compound derivatives may possess anticancer properties. In vitro studies showed that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis through mechanisms involving the modulation of cellular signaling pathways . This suggests potential for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules:

- Formation of Boronate Esters : The reversible formation of cyclic boronate esters with diols allows for selective binding and release mechanisms.

- Fluorescence Quenching : Anthracene's fluorescence can be quenched upon binding with certain biomolecules, providing a method for detecting interactions .

- Enzyme Inhibition : Some studies suggest that derivatives may act as enzyme inhibitors, impacting metabolic pathways relevant to diseases like cancer .

Eigenschaften

IUPAC Name |

anthracen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWBMOXZIMVOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC3=CC=CC=C3C=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431849 | |

| Record name | 2-anthracenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141981-64-8 | |

| Record name | 2-anthracenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthraceneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.